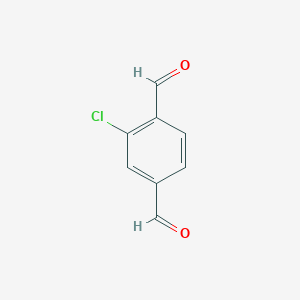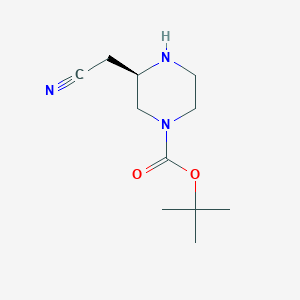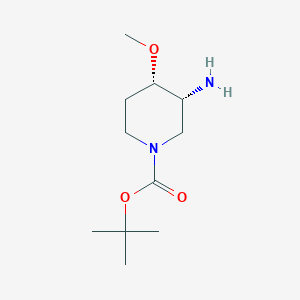![molecular formula C9H19N3O6 B6351867 [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate CAS No. 2368829-31-4](/img/structure/B6351867.png)
[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate is a chemical compound with the molecular formula C7H13N3·C2H2O4·2H2O. This compound is known for its unique structure, which includes a pyrazole ring substituted with dimethyl groups and an ethylamine side chain. The oxalate dihydrate component adds to its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of oxalic acid to form the oxalate salt. The reaction mixture is then heated to promote the formation of the desired product, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is purified through recrystallization and drying to achieve the desired purity and physical form.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The pyrazole ring and ethylamine side chain can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrazoles and ethylamine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its pyrazole ring is a common motif in bioactive molecules, making it a useful tool for probing biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The ethylamine side chain may enhance the compound’s binding affinity and specificity. The oxalate dihydrate component contributes to the compound’s solubility and stability, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate, known for its use in various chemical reactions.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine: A closely related compound without the oxalate dihydrate component, used in similar applications.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system, exhibiting diverse biological activities.
Uniqueness
This compound stands out due to its unique combination of a pyrazole ring, ethylamine side chain, and oxalate dihydrate component. This combination enhances its stability, solubility, and reactivity, making it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;oxalic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.C2H2O4.2H2O/c1-4(8)7-5(2)9-10-6(7)3;3-1(4)2(5)6;;/h4H,8H2,1-3H3,(H,9,10);(H,3,4)(H,5,6);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQBVWZSASACAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N.C(=O)(C(=O)O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate](/img/structure/B6351812.png)

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6351816.png)








amine hydrobromide](/img/structure/B6351887.png)
